N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9880836
InChI: InChI=1S/C21H22N2O4/c1-15(24)17-7-9-18(10-8-17)22-20(25)13-19-21(26)27-12-11-23(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25)
SMILES: CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide

CAS No.:

Cat. No.: VC9880836

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide -

Specification

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide
Standard InChI InChI=1S/C21H22N2O4/c1-15(24)17-7-9-18(10-8-17)22-20(25)13-19-21(26)27-12-11-23(19)14-16-5-3-2-4-6-16/h2-10,19H,11-14H2,1H3,(H,22,25)
Standard InChI Key FDMIJPRPTMPGBX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3

Introduction

N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide is a synthetic organic compound that has garnered attention in various fields of research due to its unique structural features. This compound combines a morpholine ring with a benzyl group and an acetylphenyl moiety, which provides a versatile platform for chemical modifications and potential biological activities.

Synthesis and Preparation

The synthesis of N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamide typically involves several key steps:

  • Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.

  • Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where benzyl halide reacts with the morpholine derivative.

  • Acetylation: The final step involves acetylation of the morpholine derivative with 4-acetylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production

Industrial production would likely involve optimizing these synthesis steps to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography may be employed.

Chemical Applications

In the chemical field, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new materials and catalysts.

Biological Applications

From a biological perspective, the compound is of interest due to its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medical Applications

In the medical field, research focuses on its potential therapeutic effects. Studies may explore its activity against specific diseases, pharmacokinetics, and safety profiles.

Industrial Applications

In industry, this compound can be used to synthesize specialty chemicals, agricultural chemicals, and advanced materials. Its unique properties also make it suitable for applications in coatings, adhesives, and polymers.

Comparison with Similar Compounds

Compound NameMolecular FormulaMolecular WeightCAS Number
N-(4-acetylphenyl)-2-(4-benzyl-2-oxomorpholin-3-yl)acetamideC21H22N2O4366.41041025388-92-4
2-(4-benzyl-3-oxomorpholin-2-yl)-N-(4-fluorophenyl)acetamideC19H19FN2O3342.4-

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator